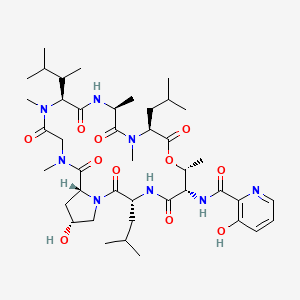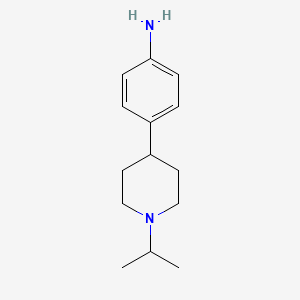
4-(1-Isopropylpiperidin-4-yl)aniline
Overview
Description
4-(1-Isopropylpiperidin-4-yl)aniline is a chemical compound with the molecular formula C14H22N2 It is characterized by the presence of an aniline group attached to a piperidine ring, which is further substituted with an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Isopropylpiperidin-4-yl)aniline typically involves the reaction of aniline with 1-isopropyl-4-piperidone. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane (DCM) and a drying agent like magnesium sulfate (MgSO4). The crude product is then purified by chromatography on silica gel, eluting with a mixture of methanol (MeOH) and DCM .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as recrystallization and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1-Isopropylpiperidin-4-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and electrophiles like bromine (Br2) for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include nitroaniline, aminopiperidine, and various substituted aniline derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(1-Isopropylpiperidin-4-yl)aniline has diverse applications in scientific research, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1-Isopropylpiperidin-4-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(1-Isopropylpiperidin-4-yl)aniline include:
- 4-(1-Methylpiperidin-4-yl)aniline
- 4-(1-Ethylpiperidin-4-yl)aniline
- 4-(1-Propylpiperidin-4-yl)aniline
Uniqueness
What sets this compound apart from these similar compounds is the presence of the isopropyl group, which can influence its chemical reactivity, biological activity, and physical properties. This unique structural feature makes it a valuable compound for specific research and industrial applications .
Properties
IUPAC Name |
4-(1-propan-2-ylpiperidin-4-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-11(2)16-9-7-13(8-10-16)12-3-5-14(15)6-4-12/h3-6,11,13H,7-10,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTKUPVJBDAYNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-(Biphenyl-4-ylmethoxy)phenyl]-1H-tetrazole](/img/structure/B1466050.png)
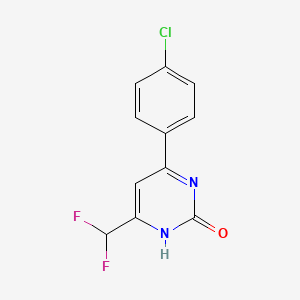
![2-Methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2h,3ah)-dione hydrochloride](/img/structure/B1466052.png)



![Ethyl 2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1466056.png)
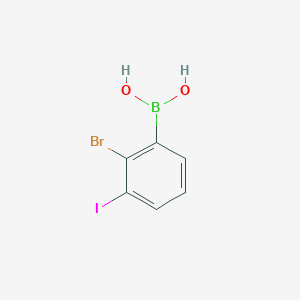
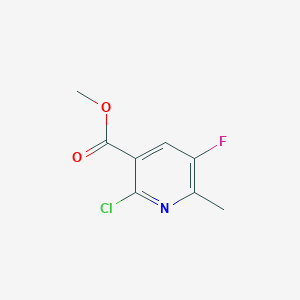
![Ethyl 8-cyanoimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1466060.png)
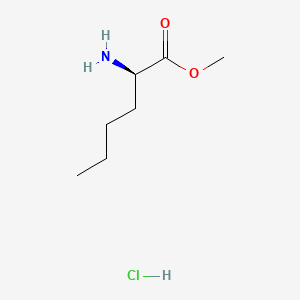
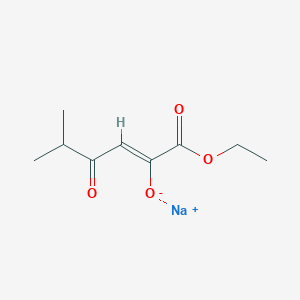
![tert-butyl 6-hydroxy-1,2,4,5-tetrahydro-3H-benzo[d]azepine-3-carboxylate](/img/structure/B1466067.png)
